1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Scientific Research Applications
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyrimidine derivative with an appropriate alkylating agent, followed by the introduction of a sulfanyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the sulfanyl group and the specific alkyl substituents differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
1,3-dimethyl-6-(2-methylpropyl)-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-7(2)5-8-6-14-11-9(10(8)19)12(17)16(4)13(18)15(11)3/h6-7H,5H2,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZWQPDUZXMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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